3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}-1-phenylurea
CAS No.: 1040647-59-3
Cat. No.: VC11966814
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040647-59-3 |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,3-thiazol-2-yl]-3-phenylurea |
| Standard InChI | InChI=1S/C17H20N4O2S/c22-15(21-10-4-5-11-21)9-8-14-12-24-17(19-14)20-16(23)18-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H2,18,19,20,23) |
| Standard InChI Key | PGFPLPKHWNLOGL-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
| Canonical SMILES | C1CCN(C1)C(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Introduction
The compound 3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}-1-phenylurea is a complex organic molecule that incorporates several functional groups, including a thiazole ring, a urea group, and a pyrrolidine moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Molecular Formula and Weight
-
Molecular Formula: Not explicitly provided in the search results, but it can be deduced based on the structure. Assuming the structure includes a phenyl group, a urea linkage, a thiazole ring, and a pyrrolidine ring attached to a propyl chain with a carbonyl group, the formula would likely involve carbon, nitrogen, oxygen, and sulfur atoms.
-
Molecular Weight: Also not explicitly provided, but it can be estimated based on the molecular formula.
Synthesis and Preparation
Information on the synthesis of 3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}-1-phenylurea is not provided in the search results. Typically, compounds of this complexity are synthesized through multi-step reactions involving the formation of the thiazole ring, introduction of the pyrrolidine moiety, and coupling with the phenylurea group.
Data Tables
Due to the lack of specific data on 3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}-1-phenylurea, the following table provides a general outline of what might be included in a detailed analysis:
| Property | Description |
|---|---|
| Molecular Formula | C_{x}H_{y}N_{z}O_{w}S |
| Molecular Weight | Estimated based on formula |
| Synthesis Route | Multi-step organic synthesis |
| Biological Activity | Potential applications in medicinal chemistry |
| Physical Properties | Melting point, boiling point, solubility |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume